Cas no 2228990-92-7 (1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one)

1,1,1-Trifluoro-3-(1H-indazol-3-yl)propan-2-one is a fluorinated ketone derivative featuring an indazole moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug development. Its indazole core offers versatile reactivity for further functionalization, enabling the construction of complex heterocyclic systems. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other biologically active molecules due to its structural rigidity and electronic properties. High purity grades are available to ensure reproducibility in research applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one structure
2228990-92-7 structure
Product name:1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
CAS No:2228990-92-7
MF:C10H7F3N2O
Molecular Weight:228.170592546463
CID:5762301
PubChem ID:165684965

1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one 化学的及び物理的性質

名前と識別子

    • 2228990-92-7
    • EN300-1951235
    • 1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
    • インチ: 1S/C10H7F3N2O/c11-10(12,13)9(16)5-8-6-3-1-2-4-7(6)14-15-8/h1-4H,5H2,(H,14,15)
    • InChIKey: QOEWDEDQBZWOMB-UHFFFAOYSA-N
    • SMILES: FC(C(CC1=C2C=CC=CC2=NN1)=O)(F)F

計算された属性

  • 精确分子量: 228.05104734g/mol
  • 同位素质量: 228.05104734g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 280
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.8Ų
  • XLogP3: 2.3

1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1951235-0.1g
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
2228990-92-7
0.1g
$956.0 2023-09-17
Enamine
EN300-1951235-1.0g
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
2228990-92-7
1g
$1086.0 2023-06-01
Enamine
EN300-1951235-10.0g
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
2228990-92-7
10g
$4667.0 2023-06-01
Enamine
EN300-1951235-5.0g
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
2228990-92-7
5g
$3147.0 2023-06-01
Enamine
EN300-1951235-1g
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
2228990-92-7
1g
$1086.0 2023-09-17
Enamine
EN300-1951235-10g
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
2228990-92-7
10g
$4667.0 2023-09-17
Enamine
EN300-1951235-2.5g
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
2228990-92-7
2.5g
$2127.0 2023-09-17
Enamine
EN300-1951235-0.5g
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
2228990-92-7
0.5g
$1043.0 2023-09-17
Enamine
EN300-1951235-0.05g
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
2228990-92-7
0.05g
$912.0 2023-09-17
Enamine
EN300-1951235-0.25g
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
2228990-92-7
0.25g
$999.0 2023-09-17

1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-oneに関する追加情報

Chemical Profile of 1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one (CAS No: 2228990-92-7)

1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one, identified by the Chemical Abstracts Service Number (CAS No) 2228990-92-7, is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the class of trifluoromethyl-substituted indazoles, which are known for their broad spectrum of biological activities and potential therapeutic applications.

The structural motif of 1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one consists of a propanone backbone substituted with a trifluoromethyl group at the C1 position and an indazole ring at the C3 position. The presence of the trifluoromethyl group enhances the metabolic stability and lipophilicity of the molecule, making it an attractive scaffold for drug development. The indazole ring, on the other hand, is a well-known pharmacophore that exhibits various biological activities, including anti-inflammatory, antiviral, and anticancer effects.

In recent years, there has been a surge in research focused on fluorinated compounds due to their improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluorine atom's ability to modulate electronic properties and influence molecular interactions has made fluorinated molecules particularly valuable in medicinal chemistry. Specifically, 1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one has been investigated for its potential role in modulating enzyme activity and receptor binding affinity.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The combination of the trifluoromethyl and indazole moieties provides a versatile platform for further derivatization, allowing chemists to explore a wide range of structural modifications. These modifications can be tailored to optimize specific pharmacological targets, such as kinase inhibition or neurotransmitter receptor modulation.

Recent studies have highlighted the importance of trifluoromethyl-substituted indazoles in developing novel therapeutics. For instance, derivatives of this class have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are overexpressed in various cancers and play a critical role in cell cycle regulation. The fluorine atoms in these compounds contribute to increased binding affinity and reduced susceptibility to metabolic degradation, making them more effective in vivo.

The indazole moiety itself has been extensively studied for its antimicrobial and anti-inflammatory properties. Researchers have demonstrated that indazole derivatives can interact with bacterial enzymes and disrupt essential metabolic pathways. This has led to interest in exploring 1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one as a potential lead compound for developing new antibiotics or anti-inflammatory agents.

In addition to its antimicrobial applications, this compound has shown promise in preclinical studies as a potential treatment for neurological disorders. The ability of indazole derivatives to cross the blood-brain barrier makes them particularly interesting for central nervous system (CNS) drug development. Further research is needed to fully elucidate the mechanisms by which these compounds exert their effects on neural pathways.

The synthesis of 1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between trifluoroacetyl chloride and 3-bromoindazole followed by reduction steps to introduce the propanone moiety. Advances in catalytic methods have improved the efficiency of these synthetic processes, making it more feasible to produce larger quantities of this compound for research purposes.

From a computational chemistry perspective, 1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. For example, computational analysis has revealed that small changes in the substitution pattern around the indazole ring can significantly impact receptor binding kinetics.

The pharmaceutical industry has taken note of these findings and is actively exploring trifluoromethyl-substituted indazoles as lead compounds for new drug candidates. Several companies have initiated clinical trials with molecules derived from this class targeting various diseases ranging from cancer to inflammatory disorders. The success of these trials will further validate the therapeutic potential of this chemical scaffold.

In conclusion, 1 , 1 , 1 - trifluoro - 3 - ( 1 H - indazol - 3 - yl ) propan - 2 - one ( CAS No: 2228990 - 92 - 7) represents a promising chemical entity with diverse biological activities and therapeutic applications. Its unique structural features make it an attractive scaffold for further drug development , while recent research highlights its potential as an intermediate or lead compound in treating cancers , infections , and neurological disorders . As our understanding of fluorinated compounds continues to grow , it is likely that this compound will play an increasingly important role in medicinal chemistry research .

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.